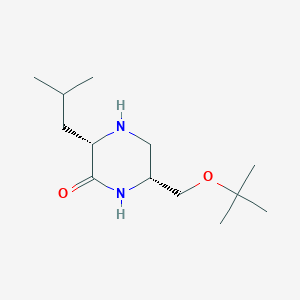
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is a synthetic organic compound belonging to the piperazine family This compound is characterized by its unique structure, which includes a tert-butoxymethyl group and an isobutyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of piperazine derivatives.
Introduction of the tert-Butoxymethyl Group: This step involves the alkylation of the piperazine ring with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through a nucleophilic substitution reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethyl or isobutyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with modified alkyl groups.
Applications De Recherche Scientifique
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,6R)-6-(methoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(ethoxymethyl)-3-isobutylpiperazin-2-one
- (3S,6R)-6-(tert-butoxymethyl)-3-methylpiperazin-2-one
Uniqueness
(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one is unique due to the presence of both the tert-butoxymethyl and isobutyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
(3S,6R)-6-[(2-methylpropan-2-yl)oxymethyl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)6-11-12(16)15-10(7-14-11)8-17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)/t10-,11+/m1/s1 |
Clé InChI |
NTELQFLENMDUOG-MNOVXSKESA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](CN1)COC(C)(C)C |
SMILES canonique |
CC(C)CC1C(=O)NC(CN1)COC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


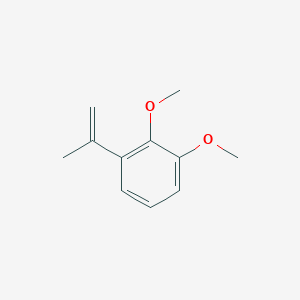

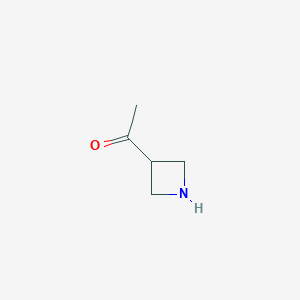
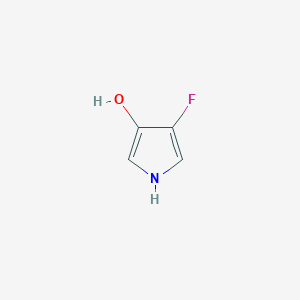
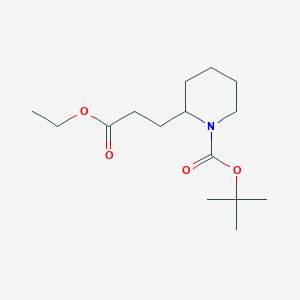
![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)


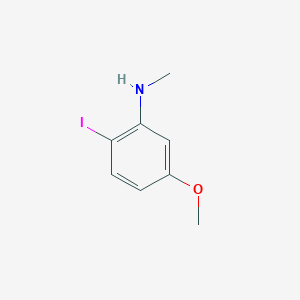
![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)
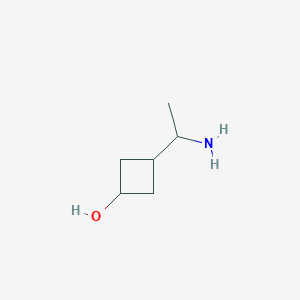


![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
